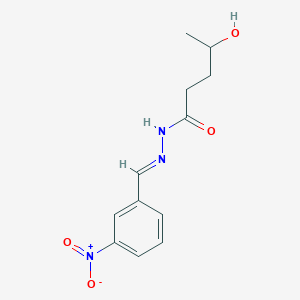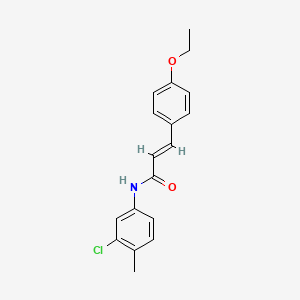
4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide, also known as HNBPH, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. HNBPH is a hydrazide derivative that is synthesized by the condensation reaction between 3-nitrobenzaldehyde and 4-hydroxypentanoic hydrazide.
Mécanisme D'action
The mechanism of action of 4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide is not fully understood, but it is believed to be related to its chemical structure. 4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide contains a nitro group, which is known to undergo reduction reactions in biological systems. The reduction of the nitro group can generate reactive species that can interact with cellular components and cause cellular damage. 4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide has also been shown to inhibit the activity of enzymes such as acetylcholinesterase, which can lead to the accumulation of acetylcholine and cause neurotoxicity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide are dependent on the concentration and duration of exposure. 4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide has been shown to induce cytotoxicity in cancer cells and inhibit the growth of bacteria and viruses. 4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide has also been shown to inhibit the activity of acetylcholinesterase, which can lead to the accumulation of acetylcholine and cause neurotoxicity. However, the effects of 4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide on human health are not fully understood, and further studies are needed to determine its safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide has several advantages for lab experiments, such as its stability, solubility, and ease of synthesis. 4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide can be synthesized in large quantities with high purity, which makes it suitable for biological assays and drug screening. However, the limitations of 4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide include its potential toxicity and lack of specificity. 4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide can interact with cellular components and cause cellular damage, which can lead to false positive results in biological assays. Therefore, caution should be exercised when using 4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide in lab experiments.
Orientations Futures
There are several future directions for the research on 4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide. One potential direction is the development of 4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide derivatives with improved efficacy and specificity. The chemical structure of 4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide can be modified to enhance its biological activity and reduce its toxicity. Another direction is the investigation of the mechanism of action of 4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide. Further studies are needed to determine the cellular targets of 4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide and the pathways involved in its biological activity. Additionally, the potential applications of 4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide in materials science and photochromic materials should be explored further.
Méthodes De Synthèse
4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide is synthesized by the reaction between 3-nitrobenzaldehyde and 4-hydroxypentanoic hydrazide. The reaction is carried out under acidic conditions, and the product is obtained in good yield. The synthesis method has been optimized to obtain 4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide with high purity and yield. The product is characterized by various spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.
Applications De Recherche Scientifique
4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide has potential applications in various fields of scientific research such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide has been studied for its anticancer, antimicrobial, and antiviral properties. 4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide has shown promising results in inhibiting the growth of cancer cells and has been identified as a potential lead compound for the development of anticancer agents. In biochemistry, 4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide has been studied for its enzyme inhibitory properties and has been identified as a potential inhibitor of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease. In materials science, 4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide has been studied for its potential application as a photochromic material, which can change its color upon exposure to light.
Propriétés
IUPAC Name |
4-hydroxy-N-[(E)-(3-nitrophenyl)methylideneamino]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-9(16)5-6-12(17)14-13-8-10-3-2-4-11(7-10)15(18)19/h2-4,7-9,16H,5-6H2,1H3,(H,14,17)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWLTFBACLNEHB-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC(=O)N/N=C/C1=CC(=CC=C1)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]acetyl}oxy)-4-iodobenzenecarboximidamide](/img/structure/B5721296.png)


![3-bromo-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5721322.png)

![N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}-N'-(4-methoxyphenyl)thiourea](/img/structure/B5721332.png)

![2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5721340.png)

![2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5721380.png)


![2-(2-fluorophenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5721393.png)
![4-fluoro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5721396.png)